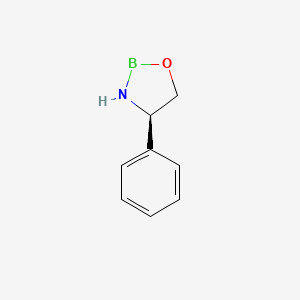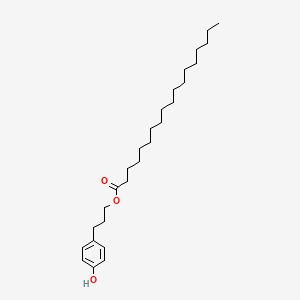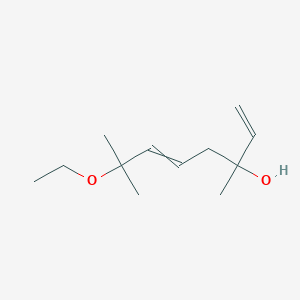
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide is an organic compound with a benzene ring substituted with a hydroxyl group, a methyl group, and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has the desired substituents.
Functional Group Introduction: The hydroxyl group can be introduced via electrophilic aromatic substitution, while the methylsulfanyl group can be added through nucleophilic substitution.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate compound with N-methylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amide to an amine.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide could produce an amine.
科学研究应用
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of 4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially affecting their activity. The amide group can also interact with biological molecules, influencing their function and stability.
相似化合物的比较
Similar Compounds
4-Hydroxy-N-methylbenzamide: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
3-Methylsulfanylbenzamide: Lacks the hydroxyl group, which can influence its solubility and interaction with biological targets.
4-Hydroxy-3-methylbenzamide: Lacks the methylsulfanyl group, affecting its overall properties.
Uniqueness
4-Hydroxy-N-methyl-3-(methylsulfanyl)benzamide is unique due to the presence of both the hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
141111-65-1 |
|---|---|
分子式 |
C9H11NO2S |
分子量 |
197.26 g/mol |
IUPAC 名称 |
4-hydroxy-N-methyl-3-methylsulfanylbenzamide |
InChI |
InChI=1S/C9H11NO2S/c1-10-9(12)6-3-4-7(11)8(5-6)13-2/h3-5,11H,1-2H3,(H,10,12) |
InChI 键 |
WHTYDQHBVZRUNQ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC(=C(C=C1)O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)


-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)



![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)

